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Compound of Interest

Compound Name:
4-Chloro-4'-fluorobutyrophenone-

d4

Cat. No.: B15292592 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data, handling procedures,

and biological context for 4-Chloro-4'-fluorobutyrophenone-d4. The information presented is

intended to support its safe use in a research and development setting. While this guide

focuses on the deuterated form, the safety and handling information is largely based on the

well-documented non-deuterated analog, 4-Chloro-4'-fluorobutyrophenone, as their

physicochemical and biological properties are expected to be nearly identical.

Chemical and Physical Properties
4-Chloro-4'-fluorobutyrophenone-d4 is a deuterated synthetic organic compound. It is a

halogenated aromatic ketone and a derivative of butyrophenone.[1] It is primarily used as an

intermediate in the synthesis of various pharmaceutical compounds, particularly antipsychotic

drugs.[2][3]
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Property Value Reference

Chemical Name
4-Chloro-4'-

fluorobutyrophenone-d4

Synonyms
4-Chloro-1-(4-

fluorophenyl)butan-1-one-d4
[4]

CAS Number 3874-54-2 (non-deuterated) [4]

Molecular Formula C₁₀H₆D₄ClFO

Molecular Weight ~204.67 g/mol

Appearance Pale to yellow liquid or solid [1]

Density 1.22 g/mL at 25 °C [5]

Melting Point 5 - 6 °C [6]

Boiling Point 122 °C at 0.7 mmHg [6]

Flash Point 91 °C (195.8 °F) - closed cup [5]

Refractive Index n20/D 1.5255 [5]

Solubility

Good solubility in organic

solvents such as ethanol,

methanol, chloroform, and

dichloromethane. Sparingly

soluble in water.

[1][2]

Hazard Identification and Safety Precautions
GHS Hazard Classification:
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Class Category Hazard Statement

Skin Irritation 2 H315: Causes skin irritation.[4]

Eye Irritation 2A
H319: Causes serious eye

irritation.[4]

Skin Sensitization 1
H317: May cause an allergic

skin reaction.[7]

Specific Target Organ Toxicity

(Single Exposure)
3

H335: May cause respiratory

irritation.[4]

Hazardous to the Aquatic

Environment, Chronic
2

H411: Toxic to aquatic life with

long lasting effects.[5]

Precautionary Statements:

Researchers should adhere to the following precautionary measures:

P261: Avoid breathing fumes, mist, spray, and vapors.[4]

P264: Wash skin thoroughly after handling.[4]

P271: Use only outdoors or in a well-ventilated area.[4]

P272: Contaminated work clothing should not be allowed out of the workplace.

P273: Avoid release to the environment.

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[7]

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

P362 + P364: Take off contaminated clothing and wash it before reuse.
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P391: Collect spillage.

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols
General Handling and Storage
Handling:

Handle in accordance with good industrial hygiene and safety practices.[4]

Ensure adequate ventilation of the workstation.[4]

Avoid contact with skin, eyes, and clothing.[4]

Do not eat, drink, or smoke when using this product.[4]

Wash hands thoroughly after handling.[4]

Use personal protective equipment as required, including chemical-resistant gloves, safety

glasses with side shields or goggles, and a lab coat.[4]

In case of insufficient ventilation, wear suitable respiratory equipment.[4]

Storage:

Store in a cool, dry, and well-ventilated place.

Keep the container tightly closed when not in use.[4]

Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]

Protocol for Dopamine D2 Receptor Binding Assay
This protocol is a representative method to determine the binding affinity of 4-Chloro-4'-
fluorobutyrophenone-d4 to the dopamine D2 receptor, a primary target for butyrophenone

antipsychotics.
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Materials:

4-Chloro-4'-fluorobutyrophenone-d4

Cell membranes expressing human dopamine D2 receptors

[³H]Spiperone (radioligand)

Haloperidol (for non-specific binding determination)

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH

7.4)

96-well microplates

Scintillation vials and scintillation cocktail

Glass fiber filters

Filtration apparatus

Scintillation counter

Procedure:

Compound Dilution: Prepare a series of dilutions of 4-Chloro-4'-fluorobutyrophenone-d4 in

the assay buffer.

Assay Setup: In a 96-well plate, combine the cell membranes, [³H]Spiperone at a

concentration near its Kd, and either the assay buffer (for total binding), a saturating

concentration of haloperidol (for non-specific binding), or the diluted test compound.

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes)

to allow the binding to reach equilibrium.

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the

bound and free radioligand. Wash the filters with ice-cold assay buffer to remove any

unbound radioactivity.
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Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and

measure the radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the specific binding as a function of the test compound concentration and

determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific

binding of the radioligand). The Ki (inhibition constant) can then be calculated using the

Cheng-Prusoff equation.

Biological Activity and Signaling Pathways
4-Chloro-4'-fluorobutyrophenone is a precursor to several butyrophenone antipsychotics, which

are known to act as antagonists at dopamine D2 receptors and, in some cases, at NMDA

receptors.[9][10] The deuteration in 4-Chloro-4'-fluorobutyrophenone-d4 is not expected to

alter its mechanism of action.

Dopamine D2 Receptor Antagonism
Butyrophenones block the action of dopamine at D2 receptors.[11] These receptors are G

protein-coupled receptors (GPCRs) that, when activated by dopamine, inhibit adenylyl cyclase,

leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][12] By blocking this receptor,

butyrophenones prevent this signaling cascade.
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Caption: Antagonism of the Dopamine D2 Receptor Signaling Pathway by Butyrophenones.

NMDA Receptor Modulation
Some butyrophenones have also been shown to inhibit N-methyl-D-aspartate (NMDA)

receptors.[9] NMDA receptors are ligand-gated ion channels that, upon activation by glutamate

and a co-agonist (glycine or D-serine), allow the influx of Ca²⁺ into the neuron.[5] This calcium

influx is a critical second messenger that activates numerous intracellular signaling cascades.

[5]
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Caption: Inhibition of the NMDA Receptor Signaling Pathway by Butyrophenones.

First Aid and Emergency Procedures
In Case of Inhalation:

Move the person to fresh air.

If breathing is difficult, give oxygen.

If not breathing, give artificial respiration.

Seek medical attention.

In Case of Skin Contact:
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Immediately wash the skin with plenty of soap and water.[4]

Remove contaminated clothing.

If irritation persists, seek medical attention.

In Case of Eye Contact:

Rinse cautiously with water for several minutes.[4]

Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Seek medical attention.

In Case of Ingestion:

Do NOT induce vomiting.

Never give anything by mouth to an unconscious person.

Rinse mouth with water.

Seek immediate medical attention.

Fire-Fighting Measures
Suitable Extinguishing Media:

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Specific Hazards Arising from the Chemical:

Thermal decomposition can produce toxic fumes, including carbon oxides, hydrogen

chloride, and hydrogen fluoride.

Protective Equipment for Firefighters:

Wear self-contained breathing apparatus and full protective gear.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://consensus.app/search/molecular-pathways-of-d2-dopamine-receptor-in-stri/ylub4JE_SZeoj72fiIckbg/
https://consensus.app/search/molecular-pathways-of-d2-dopamine-receptor-in-stri/ylub4JE_SZeoj72fiIckbg/
https://consensus.app/search/molecular-pathways-of-d2-dopamine-receptor-in-stri/ylub4JE_SZeoj72fiIckbg/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15292592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disposal Considerations
Dispose of this material and its container in accordance with all applicable local, state, and

federal regulations. Avoid release to the environment.

This technical guide is intended for informational purposes only and does not substitute for a

formal Safety Data Sheet (SDS). Researchers should always consult the most current SDS for

4-Chloro-4'-fluorobutyrophenone-d4 before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide to the Safety of 4-Chloro-4'-
fluorobutyrophenone-d4]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15292592#4-chloro-4-fluorobutyrophenone-d4-
safety-data-sheet-sds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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